(R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine
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Overview
Description
®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine is an organophosphorus compound that features a ferrocene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine typically involves the reaction of ferrocene derivatives with phosphine ligands. One common method includes the reaction of 1,1’-bis(diphenylphosphino)ferrocene with N,N-dimethylamine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment may be employed to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphine ligand can participate in substitution reactions, often facilitated by transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Transition metal catalysts are often employed in substitution reactions to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce various reduced forms of the original compound .
Scientific Research Applications
Chemistry
In chemistry, ®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various transition metals, which can be utilized in catalysis and other chemical processes .
Biology and Medicine
Industry
In industry, the compound’s stability and reactivity make it a valuable component in the development of new materials and catalysts. Its use in industrial catalysis can lead to more efficient and sustainable chemical processes .
Mechanism of Action
The mechanism by which ®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine exerts its effects is primarily through its ability to act as a ligand. It can coordinate with metal centers, influencing their reactivity and stability. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A similar compound with two phosphine groups attached to a ferrocene backbone.
Bis(dicyclohexylphosphino)ethane: Another phosphine ligand with different substituents on the phosphorus atoms.
Uniqueness
®-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine is unique due to its specific combination of a ferrocene backbone and a phosphine ligand with N,N-dimethylamine. This unique structure imparts distinct reactivity and stability characteristics, making it valuable in various applications .
Properties
CAS No. |
55700-44-2 |
---|---|
Molecular Formula |
C26H28FeNP |
Molecular Weight |
441.3 g/mol |
InChI |
InChI=1S/C21H23NP.C5H5.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-17H,1-3H3;1-5H; |
InChI Key |
RCAFPSZHKFOLEE-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-(S)-PPFA contribute to asymmetric synthesis in palladium-catalyzed cross-coupling reactions?
A1: (R)-(S)-PPFA acts as a chiral ligand, coordinating to the palladium metal center. [, ] This coordination creates a chiral environment around the palladium catalyst. When an organometallic reagent, such as an organozinc or organotitanium reagent, reacts with an aryl halide or triflate in the presence of the chiral palladium catalyst, the chiral environment influences the stereochemical outcome of the reaction. This influence leads to the preferential formation of one enantiomer over the other, resulting in asymmetric synthesis. [, ]
Q2: What types of organometallic reagents have been successfully employed in cross-coupling reactions using (R)-(S)-PPFA as a chiral ligand?
A2: The research demonstrates the successful utilization of organozinc and organotitanium reagents in cross-coupling reactions catalyzed by palladium complexes containing (R)-(S)-PPFA. Specifically, organozinc reagents derived from secondary alkyl Grignard reagents and organotitanium reagents like methyltitanium triisopropoxide and phenyltitanium triisopropoxide have proven effective in these reactions. [, ]
Q3: What are the advantages of using (R)-(S)-PPFA as a chiral ligand in asymmetric catalysis compared to other chiral ligands?
A3: While the provided research doesn't directly compare (R)-(S)-PPFA to other chiral ligands, it highlights its effectiveness in facilitating high enantiomeric excesses in cross-coupling reactions. [, ] Further research would be needed to provide a comprehensive comparison of (R)-(S)-PPFA's advantages and disadvantages over other chiral ligands in various catalytic applications.
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